molecular formula C8H6F2O B1395626 2-(Difluoromethyl)benzaldehyde CAS No. 1018678-50-6

2-(Difluoromethyl)benzaldehyde

Cat. No.: B1395626
CAS No.: 1018678-50-6
M. Wt: 156.13 g/mol
InChI Key: LRGWXJJJRNOVQA-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H6F2O. It is a derivative of benzaldehyde, where two hydrogen atoms on the methyl group are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications.

Scientific Research Applications

2-(Difluoromethyl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It is investigated for its potential use in drug development,

Future Directions

: Sigma-Aldrich Product Page : Sigma-Aldrich Product Page (Japanese) : Sigma-Aldrich Product Page (Singapore)

Mechanism of Action

Mode of Action

Benzaldehydes, in general, are known to participate in various chemical reactions, including nucleophilic substitution and oxidation . The difluoromethyl group may influence these reactions, but the exact nature of these interactions requires further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Difluoromethyl)benzaldehyde . Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability.

Biochemical Analysis

Biochemical Properties

2-(Difluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions suggest that this compound may act as a redox-active compound, influencing the cellular redox state and potentially serving as an antifungal agent by disrupting fungal antioxidation systems .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its redox-active nature allows it to disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells . This disruption can inhibit fungal growth and enhance the efficacy of conventional antifungal agents. Additionally, this compound may affect lipid peroxidation in human erythrocytes, indicating its potential impact on cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase . This inhibition leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and cellular damage. Furthermore, this compound may influence gene expression by modulating the activity of transcription factors involved in oxidative stress response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert gas conditions at low temperatures

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal activity and modulation of oxidative stress pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage due to excessive oxidative stress. Understanding the threshold effects and toxicological profile of this compound is essential for its safe application in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and cellular metabolism. Its redox-active nature allows it to participate in redox cycling, influencing the levels of metabolites involved in antioxidation . The compound’s interactions with enzymes such as superoxide dismutases and glutathione reductase highlight its role in modulating metabolic flux and maintaining cellular redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cellular membranes, allowing it to accumulate in specific cellular compartments . Understanding the transport mechanisms and distribution patterns of this compound is crucial for elucidating its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the mitochondria, for example, can enhance its ability to disrupt mitochondrial antioxidation systems and induce oxidative stress

Preparation Methods

2-(Difluoromethyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-2-difluoromethylbenzene with dimethylformamide (DMF) in the presence of a base . This reaction proceeds under mild conditions and yields the desired product in good purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and cost-effectiveness.

Chemical Reactions Analysis

2-(Difluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-(difluoromethyl)benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 2-(difluoromethyl)benzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

2-(difluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c9-8(10)7-4-2-1-3-6(7)5-11/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGWXJJJRNOVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716751
Record name 2-(Difluoromethyl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018678-50-6
Record name 2-(Difluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018678-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Difluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethyl)benzaldehyde
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of n-BuLi (4.2 mL, 10.6 mmol) in THF was added to a solution of 1-bromo-2-(difluoromethyl)benzene 51 (2.0 g, 9.7 mmol) in THF (50 mL) at −78° C. The reaction mixture was stirred for 30 min and DMF (1.4 g, 19.3 mmol) was added. Stirring was continued for 1 h at −40° C. and the reaction was quenched by the addition of sat. aq NH4Cl. The crude mixture was extracted with Et2O, dried (MgSO4) and concentrated to give 52 (1.7 g, 94% yield).
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50 mL
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94%

Synthesis routes and methods III

Procedure details

After dissolving 1-bromo-2-difluoromethylbenzene (3.23 g) in tetrahydrofuran (65 ml), the mixture was cooled to −78° C. After then adding n-butyllithium (2.64 M solution in hexane, 6.5 ml) and stirring for 30 minutes, N,N-dimethylformamide (2.4 ml) was added and stirring was continued for 3 hours. A saturated aqueous solution of ammonium chloride was added to the reaction mixture, and then the mixture was diluted with water and extracted with ethyl acetate. The organic layer was washed with water and brine in that order and then dried over anhydrous magnesium sulfate. After filtration, the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography to obtain the title compound (991 mg).
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Synthesis routes and methods IV

Procedure details

A mixture of (2-(difluoromethyl)phenyl)methanol (100 mg, 0.632 mmol) and manganese oxide (275 mg, 3.16 mmol) in dichloromethane was stirred at room temperature for twelve hours and then at 45° C. for 1 h. The reaction was filtered through celite and concentrated, to give 2-(difluoromethyl)benzaldehyde as an oil (99 mg). 1H NMR (400 MHz, CDCl3) δ 10.2 (s, 1H), 7.94 (d, 1H), 7.81 (d, 1H), 7.70 (m, 2H), 6.93 (t, 1H).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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